2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid is an organic compound that features a cyclopropyl group attached to an acetic acid moiety, with a 3-chlorophenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. One common method involves the reaction of 3-chlorophenylcyclopropane with a carboxylating agent under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclopropanation and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group may play a role in binding to these targets, while the acetic acid moiety can participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its use and the biological or chemical systems being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Bromophenyl)cyclopropyl]acetic acid
- 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid
- 2-[1-(3-Methylphenyl)cyclopropyl]acetic acid
Uniqueness
2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The chlorine atom can affect the electronic properties of the molecule, potentially leading to different chemical behaviors and applications.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLALWINLKLZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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